4,6-Dichloropyrimidine-5-sulfonyl chloride 4,6-Dichloropyrimidine-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1216003-03-0
VCID: VC4878804
InChI: InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H
SMILES: C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl
Molecular Formula: C4HCl3N2O2S
Molecular Weight: 247.47

4,6-Dichloropyrimidine-5-sulfonyl chloride

CAS No.: 1216003-03-0

Cat. No.: VC4878804

Molecular Formula: C4HCl3N2O2S

Molecular Weight: 247.47

* For research use only. Not for human or veterinary use.

4,6-Dichloropyrimidine-5-sulfonyl chloride - 1216003-03-0

Specification

CAS No. 1216003-03-0
Molecular Formula C4HCl3N2O2S
Molecular Weight 247.47
IUPAC Name 4,6-dichloropyrimidine-5-sulfonyl chloride
Standard InChI InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H
Standard InChI Key NEIUMSPCGPZYQT-UHFFFAOYSA-N
SMILES C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a sulfonyl chloride group at position 5. Key structural identifiers include:

  • SMILES: C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl

  • InChIKey: NEIUMSPCGPZYQT-UHFFFAOYSA-N

  • Molecular formula: C4HCl3N2O2S\text{C}_4\text{HCl}_3\text{N}_2\text{O}_2\text{S}

The sulfonyl chloride moiety (SO2Cl-\text{SO}_2\text{Cl}) enhances electrophilicity, enabling nucleophilic substitution reactions, while the electron-withdrawing chlorine atoms stabilize the aromatic system .

Spectral Data

Predicted collision cross-section (CCS) values for adducts, critical for mass spectrometry, are tabulated below:

Adductm/zPredicted CCS (Ų)
[M+H]+246.88971148.4
[M+Na]+268.87165162.9
[M-H]-244.87515147.9

These values aid in compound identification during analytical workflows .

Synthesis and Industrial Production

Phosphorus Trichloride-Based Synthesis

The CN103910683A patent outlines a method using phosphorus trichloride (PCl3\text{PCl}_3) and 4,6-dihydroxy-5-methoxypyrimidine sodium:

  • Chlorination: PCl3\text{PCl}_3 reacts with 4,6-dihydroxy-5-methoxypyrimidine sodium under reflux (110–120°C) for 4–6 hours.

  • Hydrolysis: The mixture is cooled, treated with organic solvents (e.g., dichloromethane), and hydrolyzed with deionized water.

  • Neutralization: Alkaline solution adjusts pH to 6.5–7, yielding 4,6-dichloropyrimidine-5-sulfonyl chloride after distillation .

This method achieves >85% yield while minimizing toxic byproducts .

Alternative Routes

The CN105732514A patent employs phosgene derivatives (COCl2\text{COCl}_2) with POCl3\text{POCl}_3, enabling phosphorus oxychloride recycling. Key steps include:

  • Reaction: 4,6-Dihydroxypyrimidine reacts with POCl3\text{POCl}_3 and phosgene at 115°C.

  • Purification: Distillation recovers POCl3\text{POCl}_3, reducing waste .

Physicochemical Properties

Reactivity

  • Sulfonyl Chloride Group: Reacts with amines to form sulfonamides (e.g., 4,6-dichloropyrimidine-5-sulfonamide ).

  • Pyrimidine Ring: Susceptible to nucleophilic aromatic substitution at C-4 and C-6 positions .

Applications in Pharmaceutical Synthesis

Intermediate for Sulfonamide Drugs

The sulfonyl chloride group is pivotal in synthesizing sulfonamide derivatives. For example:

  • 4,6-Dichloropyrimidine-5-sulfonamide (CAS 165672651): Produced via ammonolysis, serves as a kinase inhibitor precursor .

Building Block for Heterocyclic Compounds

5-(4-Bromophenyl)-4,6-dichloropyrimidine, a related intermediate, is utilized in antitumor and antiviral agents . The sulfonyl chloride variant’s reactivity enables diverse functionalization, as demonstrated in patent US5719285 .

Analytical Characterization Techniques

Mass Spectrometry (MS)

  • ESI-MS: Dominant ion at m/z=246.89m/z = 246.89 ([M+H]+) .

  • High-Resolution MS: Confirms molecular formula via exact mass matching .

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: Aromatic proton singlet at δ 8.96 ppm (DMSO-d6) .

  • 13C NMR: Carbon signals for pyrimidine ring (δ 150–160 ppm) and sulfonyl group (δ 110 ppm) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator